What is the CAS number and exact mass of (3-Bromophenoxy)triisopropylsilane?
What is the CAS number and exact mass of (3-Bromophenoxy)triisopropylsilane?
For Researchers, Scientists, and Drug Development Professionals
(3-Bromophenoxy)triisopropylsilane is a pivotal synthetic intermediate, strategically employed in multi-step organic syntheses. Its utility stems from the dual functionality of the sterically hindered triisopropylsilyl (TIPS) ether, which serves as a robust protecting group for the phenolic hydroxyl, and the bromo-substituent, which provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on the practical insights essential for laboratory and process development.
Core Compound Identification
A precise understanding of the fundamental properties of (3-Bromophenoxy)triisopropylsilane is paramount for its effective utilization.
| Identifier | Value |
| CAS Number | 571202-87-4[1] |
| Molecular Formula | C₁₅H₂₅BrOSi |
| Exact Mass | 328.0858 g/mol |
| Molecular Weight | 329.35 g/mol [2] |
| Synonyms | 1-Bromo-3-(triisopropylsilyloxy)benzene, 3-Bromophenyl triisopropylsilyl ether |
The Strategic Role of Silyl Ethers in Synthesis
In the landscape of organic synthesis, protecting groups are indispensable tools for masking the reactivity of certain functional groups while transformations are carried out elsewhere in the molecule. Silyl ethers are a cornerstone of this strategy, particularly for the protection of alcohols and phenols.[1][3][4][5] The general structure of a silyl ether is R-O-SiR'₃.[3] The choice of the R' groups on the silicon atom dictates the stability and steric bulk of the silyl ether, allowing for a tunable reactivity profile.
The triisopropylsilyl (TIPS) group is distinguished by its significant steric hindrance, which imparts a high degree of stability compared to less bulky silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES) ethers. This robustness allows for a wider range of reaction conditions to be employed without premature cleavage of the protecting group.
Caption: Synthetic strategy employing a TIPS protecting group.
Synthesis of (3-Bromophenoxy)triisopropylsilane: An Experimental Protocol
The synthesis of (3-Bromophenoxy)triisopropylsilane is typically achieved through the silylation of 3-bromophenol with triisopropylsilyl chloride in the presence of a suitable base.
Materials:
-
3-Bromophenol
-
Triisopropylsilyl chloride (TIPSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-bromophenol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triisopropylsilyl chloride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (3-Bromophenoxy)triisopropylsilane as a colorless oil.
Caption: Workflow for the synthesis of (3-Bromophenoxy)triisopropylsilane.
Applications in Cross-Coupling Reactions
The presence of the bromine atom on the aromatic ring of (3-Bromophenoxy)triisopropylsilane makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in the construction of complex organic molecules, including active pharmaceutical ingredients. The TIPS-protected hydroxyl group remains inert during these transformations and can be unmasked at a later synthetic stage.
Deprotection of the TIPS Ether: An Experimental Protocol
The cleavage of the robust TIPS ether requires specific conditions, most commonly utilizing a fluoride source such as tetrabutylammonium fluoride (TBAF).
Materials:
-
(3-Bromophenoxy)triisopropylsilane
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve (3-Bromophenoxy)triisopropylsilane (1.0 eq) in anhydrous THF.
-
Add the TBAF solution (1.1 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 3-bromophenol.
Spectroscopic Characterization
The identity and purity of (3-Bromophenoxy)triisopropylsilane are confirmed through standard spectroscopic techniques. While specific spectra are proprietary to individual research and should be acquired on a case-by-case basis, the expected resonances are predictable.
-
¹H NMR: The spectrum will exhibit signals corresponding to the aromatic protons of the bromophenoxy group and the characteristic septet and doublet for the isopropyl groups of the TIPS moiety.
-
¹³C NMR: The spectrum will show resonances for the aromatic carbons and the carbons of the isopropyl groups.
-
Mass Spectrometry (MS): The mass spectrum will display the molecular ion peak corresponding to the exact mass of the molecule, as well as characteristic isotopic patterns for the bromine atom.
The integration of data from these techniques provides a comprehensive structural confirmation.[6][7]
References
- Homework.Study.com. Briefly explain the major synthetic role of silyl ethers.
- Wikipedia. Silyl ether.
- Benchchem. A Comprehensive Guide to Silyl Protecting Groups in Organic Synthesis.
- Thermo Fisher Scientific. A Review of Organosilanes in Organic Chemistry.
- Chemistry LibreTexts. 16: Silylethers.
- Master Organic Chemistry. Protecting Groups For Alcohols.
- GlobalChemMall. (3-bromophenoxy)-tri(propan-2-yl)silane.
- BLD Pharm. 378787-34-9|(2-Bromophenoxy)triisopropylsilane|BLD Pharm.
- Benchchem. Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers.
- The Royal Society of Chemistry.
- Benchchem. Application Notes and Protocols for the Deprotection of Silyl Ethers Using Pyridine Hydrofluoride.
- Gelest Technical Library. Deprotection of Silyl Ethers.
- SciELO México.
- Organic Syntheses Procedure. (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane.
- ZM Silane Limited. Bromoethynyl Triisopropylsilane In Organic Synthesis.
- PMC. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes.
- IBM Research.
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